(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is marketed under the brand name Faslodex and works by binding to estrogen receptors, blocking the effects of estrogen, and promoting the degradation of the receptors .
准备方法
Fulvestrant is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically includes the following steps:
Formation of the steroid nucleus: The core structure of fulvestrant is based on a steroid nucleus, which is synthesized through a series of cyclization reactions.
Side chain modification: The side chain is introduced through a series of reactions, including oxidation and reduction steps.
Final assembly: The final product is obtained by coupling the steroid nucleus with the side chain, followed by purification and formulation.
Industrial production methods involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Fulvestrant undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
科学研究应用
Fulvestrant has a wide range of scientific research applications, including:
作用机制
Fulvestrant exerts its effects by binding to estrogen receptors on cancer cells, forming a complex that prevents estrogen from binding to the receptors. This binding leads to the downregulation and degradation of the receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . The molecular targets of fulvestrant include estrogen receptors alpha and beta, and the pathways involved include the estrogen signaling pathway and the ubiquitin-proteasome pathway .
相似化合物的比较
Fulvestrant is unique among SERDs due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects . Similar compounds include:
Raloxifene: Another SERM with similar properties to tamoxifen but with a different tissue-specific activity profile.
Elacestrant: An oral SERD currently in development that shows promise in preclinical studies for its strong anti-estrogenic activity.
Fulvestrant’s uniqueness lies in its ability to completely degrade estrogen receptors, making it a valuable option for patients with hormone receptor-positive metastatic breast cancer .
属性
分子式 |
C32H47F5O3S |
---|---|
分子量 |
606.8 g/mol |
IUPAC 名称 |
(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-,41?/m0/s1 |
InChI 键 |
VWUXBMIQPBEWFH-NTUYIZNZSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
规范 SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。